Lipophilicity (XLogP3): N-Methyl Derivative vs. Primary Amine Analog
The N-methyl substitution increases computed lipophilicity by 0.6 log units relative to the primary amine analog, (1,8-naphthyridin-2-yl)methanamine (XLogP3 0.3) [1][2]. This difference is expected to enhance passive membrane permeability and alter the compound's partitioning behavior in both biological and synthetic contexts.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | (1,8-Naphthyridin-2-yl)methanamine; XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.6 log units (3-fold increase in partition coefficient) |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
When selecting a naphthyridine building block for cell-based assays or in vivo studies, the 0.6 log unit higher lipophilicity of the N-methyl derivative can translate into measurably better membrane permeation, reducing the risk of poor cellular uptake that may occur with the more polar primary amine.
- [1] PubChem. (2026). N-methyl-1-(1,8-naphthyridin-2-yl)methanamine (CID 21997625). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/287719-81-7 View Source
- [2] PubChem. (2025). (1,8-Naphthyridin-2-yl)methanamine (CID 53397211). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Naphthyridin-2-yl_methanamine View Source
